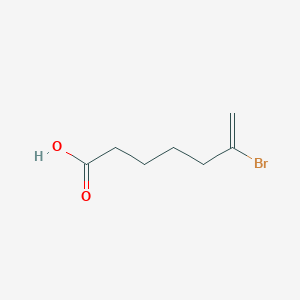

6-Bromo-6-heptenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-6-heptenoic acid is an organic compound with the molecular formula C7H11BrO2 It is characterized by the presence of a bromine atom and a carboxylic acid group attached to a heptene chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Bromo-6-heptenoic acid can be synthesized through several methods. One common approach involves the bromination of 6-heptenoic acid. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This ensures high yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: 6-Hydroxy-6-heptenoic acid or 6-amino-6-heptenoic acid.

Oxidation: 6-Oxoheptanoic acid.

Reduction: 6-Hepten-1-ol.

Applications De Recherche Scientifique

Synthetic Chemistry

Reagent in Organic Synthesis

6-Bromo-6-heptenoic acid is commonly utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles, facilitating the formation of different derivatives.

- Formation of Esters : It can react with alcohols to form esters, which are valuable intermediates in organic synthesis.

Example Reaction

The reaction of this compound with sodium azide can yield azide derivatives, which are useful in click chemistry applications.

Pharmaceutical Applications

Potential Drug Development

Research indicates that compounds similar to this compound may exhibit biological activity, making them candidates for drug development. For instance:

- Antimicrobial Activity : Studies have suggested that brominated compounds can possess antimicrobial properties, potentially leading to new antibacterial agents.

- Anti-inflammatory Properties : Some derivatives may be explored for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a monomer for the synthesis of polymers. Its unsaturation allows it to undergo polymerization reactions, leading to the formation of:

- Brominated Polymers : These materials may exhibit enhanced flame retardancy and thermal stability due to the presence of bromine.

Case Study 1: Synthesis of Brominated Polymers

A study demonstrated the use of this compound in synthesizing brominated polyesters. The resulting materials showed improved flame resistance compared to their non-brominated counterparts.

Case Study 2: Antimicrobial Applications

Research conducted on various brominated acids highlighted their efficacy against common pathogens. The study found that derivatives of this compound exhibited significant antibacterial activity, suggesting potential applications in medical treatments.

Mécanisme D'action

The mechanism by which 6-bromo-6-heptenoic acid exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

6-Chloro-6-heptenoic acid: Similar structure but with a chlorine atom instead of bromine.

6-Iodo-6-heptenoic acid: Contains an iodine atom, which can affect reactivity and biological activity.

6-Fluoro-6-heptenoic acid: Fluorine substitution can significantly alter the compound’s properties due to the high electronegativity of fluorine.

Uniqueness: 6-Bromo-6-heptenoic acid is unique due to the specific reactivity of the bromine atom, which is larger and more polarizable than chlorine or fluorine, making it more reactive in certain substitution reactions. This can be advantageous in synthetic chemistry for creating specific molecular architectures.

Activité Biologique

6-Bromo-6-heptenoic acid, a halogenated derivative of heptenoic acid, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into its biological activity, focusing on its applications in enzyme-catalyzed reactions, effects on cholesterol biosynthesis, and potential therapeutic uses.

- Molecular Formula : C₇H₁₁BrO₂

- Molar Mass : 207.07 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : 222-224 °C

- Melting Point : Approximately -6.5 °C

- pKa Value : 4.75±0.10

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. This atom acts as a leaving group, allowing for various biochemical interactions that can influence metabolic pathways and enzyme functions.

Enzyme-Catalyzed Reactions

This compound is utilized in studies involving enzyme-catalyzed reactions with halogenated substrates. Its structure allows researchers to investigate how halogens affect enzymatic activity and substrate specificity. This compound serves as a valuable tool in organic synthesis and medicinal chemistry, particularly for developing pharmaceuticals.

Cholesterol Biosynthesis Inhibition

Research has indicated that this compound can inhibit cholesterol biosynthesis. A study involving Hep G2 cells demonstrated that the compound could reduce cholesterol production when administered in a controlled environment. The experimental setup included:

- Cell Culture : Hep G2 cells were cultured in Dulbecco's modified Eagle medium (DME) supplemented with fetal bovine serum.

- Dosage : Cells were treated with varying concentrations of the compound to assess its inhibitory effects on cholesterol synthesis.

- Results : The compound showed significant inhibition of cholesterol biosynthesis, suggesting potential applications in managing hypercholesterolemia .

Case Study: In Vivo Studies

In vivo studies on male Sprague-Dawley rats further corroborated the findings from cell culture experiments. The rats were administered this compound at dosages ranging from 0.02 to 0.2 mg/kg body weight. Results indicated a marked decrease in cholesterol levels compared to control groups receiving only water or vehicle solutions .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-6-heptenoic Acid | C₇H₁₁ClO₂ | Chlorine substitution affects reactivity and biological activity. |

| 6-Iodo-6-heptenoic Acid | C₇H₁₁IO₂ | Iodine substitution may enhance certain biological interactions. |

| 6-Fluoro-6-heptenoic Acid | C₇H₁₁FO₂ | Fluorine's high electronegativity alters chemical behavior significantly. |

The bromine atom in this compound provides distinct reactivity compared to chlorine and iodine analogs, which can be advantageous for specific synthetic applications.

Propriétés

IUPAC Name |

6-bromohept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYGQNLNJBTATD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641252 |

Source

|

| Record name | 6-Bromohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-47-4 |

Source

|

| Record name | 6-Bromohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.